molecular formula C15H11NO B14450562 10,11-Dihydrophenanthro[2,1-d][1,2]oxazole CAS No. 79074-23-0

10,11-Dihydrophenanthro[2,1-d][1,2]oxazole

Katalognummer: B14450562
CAS-Nummer: 79074-23-0
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: QATGRXVNDSBMFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,11-Dihydrophenanthro[2,1-d][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused phenanthrene ring system with an oxazole moiety, making it a unique and interesting compound for various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydrophenanthro[2,1-d][1,2]oxazole can be achieved through several methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method allows for the intramolecular iodooxygenation of N-propargylamides, leading to the formation of oxazole derivatives .

Another method involves the use of 2-aminophenol as a precursor, which undergoes cyclization with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

10,11-Dihydrophenanthro[2,1-d][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and (diacetoxyiodo)benzene, reducing agents like lithium aluminum hydride, and various catalysts like palladium and copper salts .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .

Wirkmechanismus

The mechanism of action of 10,11-Dihydrophenanthro[2,1-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases or cyclooxygenase enzymes, resulting in anticancer or anti-inflammatory effects .

Eigenschaften

CAS-Nummer

79074-23-0

Molekularformel

C15H11NO

Molekulargewicht

221.25 g/mol

IUPAC-Name

10,11-dihydronaphtho[1,2-g][1,2]benzoxazole

InChI

InChI=1S/C15H11NO/c1-2-4-12-10(3-1)5-8-14-13(12)7-6-11-9-16-17-15(11)14/h1-5,8-9H,6-7H2

InChI-Schlüssel

QATGRXVNDSBMFE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC3=CC=CC=C23)C4=C1C=NO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.